10-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
CAS No.:
Cat. No.: VC16526262
Molecular Formula: C53H86O22
Molecular Weight: 1075.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C53H86O22 |
|---|---|
| Molecular Weight | 1075.2 g/mol |
| IUPAC Name | 10-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |
| Standard InChI | InChI=1S/C53H86O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3 |
| Standard InChI Key | ZDIHSHLFPFGAGP-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O)O)O |
Introduction
The compound 10-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde is a complex organic molecule characterized by its intricate structure, which includes multiple hydroxyl groups and a unique tetracyclic arrangement. This compound belongs to a class of polyphenolic compounds often found in natural products and is notable for its potential biological activities.
Biological Activities and Potential Applications
While specific biological activities of this compound are not detailed in the available literature, compounds with similar structures often exhibit antioxidant, anti-inflammatory, and antimicrobial properties. These activities make them potential candidates for applications in pharmaceuticals, cosmetics, and food industries.
Synthesis and Interaction Studies
-
Synthesis: The synthesis of such complex molecules typically involves multi-step organic synthesis techniques, including glycosylation reactions and cyclization steps.
-
Interaction Studies: Interaction studies focus on how these compounds interact with biological systems, which can involve binding to proteins or modulating signaling pathways.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Target Compound | Tetracyclic structure with multiple sugar units | Complex stereochemistry and potential biological activities |
| 6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl] | Contains multiple sugar units | Less complex than the target compound |
| 2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-(8-hydroxy)] | Spirostans structure | Different cyclic arrangement |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume